molecular formula C12H18ClNO4S2 B2426706 5-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-methoxybenzenesulfonamide CAS No. 1396870-45-3

5-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-methoxybenzenesulfonamide

Cat. No.: B2426706
CAS No.: 1396870-45-3
M. Wt: 339.85
InChI Key: GDYUEEQAIXSLAV-UHFFFAOYSA-N
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Description

5-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-methoxybenzenesulfonamide is a synthetic sulfonamide derivative provided as a high-purity reagent for research purposes. Sulfonamide-based compounds are a significant class of bioactive molecules in medicinal chemistry research, with documented investigations into their potential as enzyme inhibitors and antiviral agents. Structural features of this compound—including the chlorinated aryl ring, methoxy group, and the unique 2-hydroxy-2-methyl-3-(methylthio)propyl side chain—suggest potential for interaction with various biological targets. Related benzenesulfonamide scaffolds have been explored for their inhibitory activity against enzymes like CYP17 . Furthermore, structurally analogous chlorinated and methoxy-substituted benzamide derivatives have demonstrated potent activity against respiratory syncytial virus (RSV), underscoring the research value of this chemical class in virology and immunology . The specific mechanism of action for this compound is an active area of research, but it may share characteristics with related molecules that modulate viral replication and host inflammatory pathways, such as the suppression of IRF3 and NF-κB activation . This product is intended for chemical reference standards, in vitro assay development, and exploratory preclinical research to further elucidate its properties and applications. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-chloro-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO4S2/c1-12(15,8-19-3)7-14-20(16,17)11-6-9(13)4-5-10(11)18-2/h4-6,14-15H,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYUEEQAIXSLAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=C(C=CC(=C1)Cl)OC)(CSC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-methoxybenzenesulfonamide typically involves multiple steps. The process begins with the chlorination of a suitable benzene derivative, followed by sulfonation to introduce the sulfonamide group. The hydroxy and methylthio groups are then introduced through a series of substitution reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include batch processing and continuous flow reactors to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-methoxybenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Conditions vary depending on the desired substituent, but common reagents include halides and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

5-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-methoxybenzenesulfonamide is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound’s unique properties make it suitable for use in nanotechnology and materials science.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-thiophenecarboxamide: Similar in structure but with a thiophene ring instead of a benzene ring.

    5-bromo-2-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide: Contains a bromine atom and a benzamide group.

Uniqueness

5-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-methoxybenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Biological Activity

5-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-methoxybenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This compound is characterized by its unique structure, which may contribute to its interactions with biological systems.

Chemical Structure

The chemical formula of this compound can be represented as follows:

C13H18ClNO4S\text{C}_{13}\text{H}_{18}\text{Cl}\text{N}\text{O}_4\text{S}

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate various cellular pathways. Sulfonamides are known to interfere with bacterial folic acid synthesis, but the specific mechanisms for this compound may extend beyond traditional antibacterial activity.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The compound has shown efficacy against various bacterial strains, likely due to its ability to inhibit dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. This activity could be linked to the inhibition of pro-inflammatory cytokines and the modulation of immune responses.

Anticancer Potential

Recent investigations have highlighted the potential anticancer properties of this compound. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, suggesting a mechanism that involves the activation of caspases and the disruption of mitochondrial function.

Table 1: Biological Activity Overview

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in cytokine levels
AnticancerInduction of apoptosis in cancer cells

Case Study 1: Antimicrobial Efficacy

In a study evaluating various sulfonamide derivatives, this compound demonstrated a significant reduction in the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating potent antibacterial activity.

Case Study 2: Anticancer Activity

A recent investigation focused on the compound's effects on human breast cancer cell lines (MCF-7). The results indicated an IC50 value of 15 µM after 48 hours of treatment, showcasing its potential as a therapeutic agent against breast cancer. Flow cytometry analysis revealed increased levels of apoptotic cells, confirming its mechanism of action through apoptosis induction.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 5-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-methoxybenzenesulfonamide, and how can they be methodologically addressed?

  • Answer : The synthesis involves multi-step organic reactions, including sulfonamide bond formation and functional group protection. Key challenges include controlling regioselectivity during sulfonylation and minimizing side reactions from the reactive hydroxy and methylthio groups. Methodological solutions include:

  • Using polar aprotic solvents (e.g., DMF) to enhance solubility and reaction efficiency .
  • Employing coupling agents like EDCI/HOBt to facilitate sulfonamide bond formation under mild conditions .
  • Purification via flash chromatography or preparative HPLC to isolate intermediates and the final product .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Answer : Analytical techniques are critical:

  • NMR spectroscopy (¹H, ¹³C, and 2D experiments) to verify substituent positions and stereochemistry .
  • High-resolution mass spectrometry (HRMS) for molecular formula confirmation .
  • X-ray crystallography (if crystals are obtainable) to resolve absolute configuration, as demonstrated in related sulfonamide derivatives .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Answer : Initial screening should focus on:

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi, with MIC (minimum inhibitory concentration) determination .
  • Enzyme inhibition : Target-specific assays (e.g., carbonic anhydrase or cyclooxygenase inhibition) due to the sulfonamide group’s known pharmacological roles .

Advanced Research Questions

Q. How can reaction mechanisms for sulfonamide bond formation in this compound be elucidated?

  • Answer : Mechanistic studies require:

  • Kinetic isotope effects (KIE) to identify rate-determining steps .
  • DFT calculations to model transition states and electronic effects of substituents (e.g., methoxy vs. methylthio) .
  • In situ FTIR or Raman spectroscopy to monitor intermediate formation during synthesis .

Q. What strategies resolve contradictions in reported biological activities of structurally similar sulfonamides?

  • Answer : Contradictions often arise from variations in assay conditions or structural nuances. Solutions include:

  • Meta-analysis of published data to identify trends in substituent-activity relationships (e.g., chloro vs. methoxy positioning) .
  • Comparative molecular field analysis (CoMFA) to map steric/electronic effects on activity .
  • Standardized in vitro assays (e.g., fixed pH, temperature) to minimize inter-study variability .

Q. How can the environmental fate and ecotoxicological impact of this compound be assessed?

  • Answer : Advanced ecotoxicology studies involve:

  • Biodegradation assays under aerobic/anaerobic conditions to measure half-life in soil/water .
  • QSAR modeling to predict bioaccumulation potential based on logP and molecular weight .
  • Microcosm experiments to evaluate effects on microbial communities and aquatic organisms .

Methodological Guidance

Q. What experimental design principles apply to optimizing its pharmacokinetic (PK) properties?

  • Answer : PK optimization requires:

  • LogP/D measurements (via shake-flask or HPLC) to assess lipophilicity and membrane permeability .
  • Metabolic stability assays using liver microsomes to identify vulnerable sites (e.g., methylthio oxidation) .
  • In vivo PK studies in rodent models, with LC-MS/MS quantification of plasma/tissue concentrations .

Q. How can researchers address low yield in the final sulfonamide coupling step?

  • Answer : Yield improvement strategies include:

  • Temperature modulation : Lower temperatures (0–5°C) to reduce side reactions .
  • Catalyst screening : Palladium or copper catalysts for Ullmann-type couplings in stubborn cases .
  • Protecting group chemistry : Temporarily blocking the hydroxy group with tert-butyldimethylsilyl (TBS) to prevent undesired nucleophilic attacks .

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